Bicyclo(2.2.1)heptanedicarbaldehyde

Physical chemistry Process engineering Quality control

Bicyclo(2.2.1)heptanedicarbaldehyde (CAS 85199-88-8) is identified as bicyclo[2.2.1]heptane-1,2-dicarbaldehyde, a saturated bicyclic dialdehyde built on the rigid norbornane scaffold. With molecular formula C9H12O2 and molecular weight 152.19 g/mol, it carries two adjacent aldehyde groups on the bridged bicyclo[2.2.1]heptane framework, distinguishing it from distal or unsaturated positional isomers.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 85199-88-8
Cat. No. B12665584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo(2.2.1)heptanedicarbaldehyde
CAS85199-88-8
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CC2(CC1CC2C=O)C=O
InChIInChI=1S/C9H12O2/c10-5-8-3-7-1-2-9(8,4-7)6-11/h5-8H,1-4H2
InChIKeyBUBNLSKXZYDNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo(2.2.1)heptanedicarbaldehyde (CAS 85199-88-8): Structural Identity and Procurement Baseline for the 1,2-Dicarbaldehyde Norbornane Isomer


Bicyclo(2.2.1)heptanedicarbaldehyde (CAS 85199-88-8) is identified as bicyclo[2.2.1]heptane-1,2-dicarbaldehyde, a saturated bicyclic dialdehyde built on the rigid norbornane scaffold . With molecular formula C9H12O2 and molecular weight 152.19 g/mol, it carries two adjacent aldehyde groups on the bridged bicyclo[2.2.1]heptane framework, distinguishing it from distal or unsaturated positional isomers [1]. The compound is catalogued under EINECS 286-223-6 and is classified industrially as a food additive intermediate [2].

Why Bicyclo(2.2.1)heptanedicarbaldehyde (CAS 85199-88-8) Cannot Be Replaced by Other Norbornane Dialdehydes or Monoaldehydes Without Functional Consequence


The 1,2-dicarbaldehyde substitution pattern on the bicyclo[2.2.1]heptane core imparts a unique combination of stereoelectronic properties—adjacent aldehyde proximity, higher density (1.345 g/cm³), and a distinct boiling point (238.2 °C) —that differs materially from the 2,3-, 2,5-, or 2,6-dicarbaldehyde positional isomers, the monoaldehyde analog (bicyclo[2.2.1]heptane-2-carboxaldehyde, BP 182.5 °C, density ~1.11 g/cm³), and the unsaturated bicyclo[2.2.1]hept-2-ene-2,3-dicarbaldehyde (predicted BP ~270 °C) [1]. Such differences in physical properties and aldehyde group topology directly affect reactivity, purification, formulation, and regulatory classification, precluding casual interchange.

Product-Specific Quantitative Evidence for Bicyclo(2.2.1)heptanedicarbaldehyde (CAS 85199-88-8) Versus Closest Analogs


Comparative Physical Property Profile: Boiling Point, Density, and Flash Point Differentiate the 1,2-Isomer from In-Class Norbornane Aldehydes

Bicyclo[2.2.1]heptane-1,2-dicarbaldehyde (CAS 85199-88-8) exhibits a boiling point of 238.2 °C at 760 mmHg, density of 1.345 g/cm³, and flash point of 87 °C . In contrast, the monoaldehyde analog bicyclo[2.2.1]heptane-2-carboxaldehyde (CAS 19396-83-9) has a substantially lower boiling point of 182.5 °C at 760 mmHg and lower density of approximately 1.11 g/cm³ [1]. The unsaturated analog bicyclo[2.2.1]hept-2-ene-2,3-dicarbaldehyde (CAS 168767-54-2) shows a higher predicted boiling point of ~270.2 °C and predicted density of 1.395 g/cm³ . These quantitative differences allow for unambiguous identification and inform solvent selection for reactions and purification.

Physical chemistry Process engineering Quality control

Regulatory Classification as Food Additive Intermediate Distinguishes CAS 85199-88-8 from Non-Food-Grade Norbornane Aldehydes

Bicyclo[2.2.1]heptanedicarbaldehyde (CAS 85199-88-8) is explicitly grouped under 'Food additives' in industrial procurement databases, with an assigned EINECS number 286-223-6 [1]. The GHS classification documentation identifies the substance for industry use, and its listing as a fragrance precursor is supported by patent literature on 2,3-disubstituted bicyclo[2.2.1]heptanes used in perfumery [2]. By contrast, the 2,6-dicarbaldehyde isomer (CAS 346611-50-5) and the 2,5-dicarbaldehyde isomer (CAS 346611-49-2) are not associated with food-grade listings in the same databases .

Regulatory science Flavor chemistry Food safety

Refractive Index as a Rapid Identity Discriminator Between the 1,2-Dicarbaldehyde and Monoaldehyde Forms

The refractive index of bicyclo[2.2.1]heptane-1,2-dicarbaldehyde is reported as 1.694 , significantly higher than that of the monoaldehyde bicyclo[2.2.1]heptane-2-carboxaldehyde (refractive index 1.575) . This ~0.12 unit difference is readily detectable by standard refractometry and reflects the higher polarizability conferred by the second aldehyde group in the 1,2-positions.

Analytical chemistry Quality assurance Refractometry

Adjacent 1,2-Dicarbaldehyde Topology Enables Unique Chelation and Heterocycle Formation Not Accessible to Distal Isomers

The 1,2-dicarbaldehyde arrangement on the norbornane scaffold places the two aldehyde groups in a cisoid relationship, enabling the formation of 5-membered cyclic acetals, bisulfite adducts, or metal-chelate complexes that the 2,5- and 2,6-dicarbaldehyde isomers cannot form due to increased inter-aldehyde distance and geometric constraints . While no direct kinetic study compares these isomers quantitatively, the SMILES notation O=CC21CC(CC1C=O)CC2 confirms the geminal/adjacent positioning of the aldehydes at the bridgehead and adjacent carbon . Patent literature on fragrance compounds highlights the distinct olfactory properties of 2,3-disubstituted (adjacent) vs. 5,6-disubstituted norbornanes, underscoring the functional relevance of substitution topology [1].

Synthetic chemistry Coordination chemistry Medicinal chemistry

Evidence-Backed Application Scenarios for Bicyclo(2.2.1)heptanedicarbaldehyde (CAS 85199-88-8) in Specialty Chemical Procurement


Flavor and Fragrance Intermediate Synthesis Requiring Food-Grade Regulatory Status

Procurement teams sourcing aldehyde building blocks for flavor or fragrance synthesis should prioritize CAS 85199-88-8 over the 2,6- or 2,5-dicarbaldehyde isomers, as this compound holds an explicit 'Food additives' classification and EINECS listing , supported by patent precedent for bicyclo[2.2.1]heptane derivatives in perfumery applications .

Chiral Pool Synthesis Exploiting Rigid Norbornane Scaffold with Adjacent Aldehyde Handles

The 1,2-dicarbaldehyde substitution pattern on the norbornane core provides a conformationally restricted scaffold with two adjacent reactive handles, suitable for asymmetric synthesis of enantiomerically pure compounds . The higher density (1.345 g/cm³) and distinct refractive index (1.694) facilitate quality control during multi-step chiral derivatization .

Coordination Chemistry and Macrocycle Construction Leveraging 1,2-Dialdehyde Topology

The adjacent 1,2-dicarbaldehyde geometry uniquely supports the formation of 5-membered chelate rings with metal ions or diamine partners . Researchers developing Schiff-base ligands, salen-type catalysts, or covalent organic frameworks should specify the 1,2-isomer, as the 2,5- and 2,6-dicarbaldehyde isomers (CAS 346611-49-2, CAS 346611-50-5) cannot form equivalent intramolecular cyclization products .

Process Development Requiring Predictable Boiling Point and Flash Point for Safe Distillation

With a boiling point of 238.2 °C and flash point of 87 °C , CAS 85199-88-8 offers a wider operational window for distillation-based purification compared to the more volatile monoaldehyde analog (BP 182.5 °C, flash point ~58 °C) , while avoiding the higher thermal exposure required for the unsaturated analog (predicted BP ~270 °C) .

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